

Naquotinib irreversible covalent inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Naquotinib

CAS No.: 1448232-80-1

Cat. No.: S005810

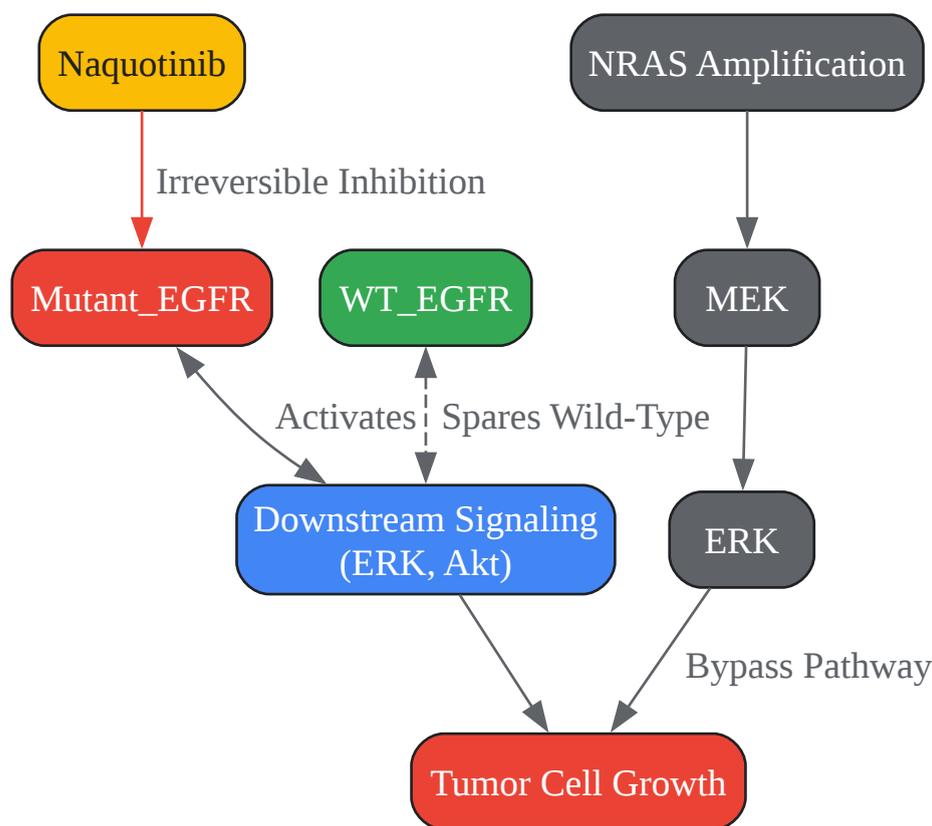
Get Quote

Compound Profile and Mechanism of Action

Naquotinib (ASP8273) is an **orally available, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor** with potential antineoplastic activity [1] [2] [3]. Its core mechanism involves covalently binding to the kinase domain of mutant EGFR, leading to prolonged inhibition [3].

- **Molecular Formula:** C₃₀H₄₂N₈O₃ [1] [4]
- **Molecular Weight:** 562.71 g/mol [1] [4]
- **CAS Number:** 1448232-80-1 [1] [4] [3]

The diagram below illustrates the primary mechanism of action of **Naquotinib** and a key resistance pathway.



[Click to download full resolution via product page](#)

Naquotinib mechanism and NRAS-mediated resistance.

Biological Activity and Key Data

In Vitro Efficacy

Naquotinib potently inhibits the growth of NSCLC cell lines harboring various EGFR mutations [1] [3].

Cell Line	EGFR Mutation(s)	IC50 (nM)
PC-9 (del ex19) [1]	Exon 19 deletion	8-33
HCC827 (del ex19) [1]	Exon 19 deletion	8-33
NCI-H1975 [1]	L858R/T790M	8-33

Cell Line	EGFR Mutation(s)	IC50 (nM)
PC-9ER [1]	Exon 19 del/T790M	8-33
NCI-H1650 [1]	Exon 19 deletion	70
A431 [1] [3]	Wild-Type	>1000

Naquotinib selectively inhibits phosphorylation of EGFR and its downstream signaling pathways (ERK and Akt) starting at 10 nM in mutant EGFR-driven cells like HCC827 and NCI-H1975, but requires much higher concentrations (1000 nM) in wild-type EGFR models like A431 [1] [3].

In Vivo Efficacy

In mouse xenograft models, oral administration of **Naquotinib** induces **dose-dependent tumor regression** [1] [3].

Model	EGFR Mutation(s)	Key In Vivo Finding
NCI-H1975 [1] [3]	L858R/T790M	Complete tumor regression after 14-day treatment; 50% of mice maintained complete regression for >85 days post-treatment.
HCC827 [1] [3]	Exon 19 deletion	Tumor regression at 10, 30, and 100 mg/kg without affecting body weight.
PC-9 [1] [3]	Exon 19 deletion	Tumor regression.
A431 [3]	Wild-Type	No significant tumor growth inhibition at 10 and 30 mg/kg.

Experimental Protocols

In Vitro Growth Inhibition Assay (MTT Assay) [5]

This protocol measures the concentration at which **Naquotinib** inhibits cell growth by 50% (IC₅₀).

- **Cell Seeding:** Plate cells onto 96-well plates at a density of 2,000–3,000 cells per well.
- **Drug Exposure:** Continuously expose cells to a dilution series of **Naquotinib** for 96 hours.
- **Viability Measurement:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. Metabolically active cells convert MTT to purple formazan crystals.
- **Analysis:** Dissolve crystals and measure absorbance. The IC₅₀ value is calculated from the dose-response curve.

Immunoblotting (Western Blot) for Target Engagement [5]

This protocol confirms inhibition of EGFR signaling pathways.

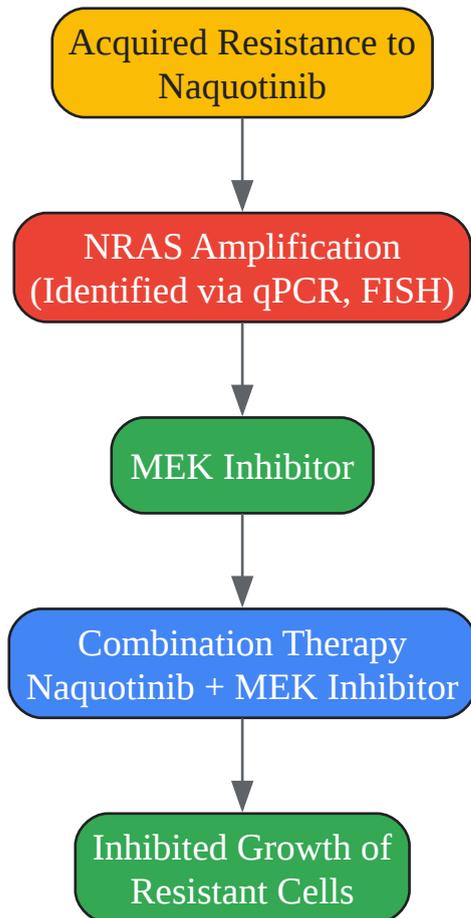
- **Cell Lysis:** Harvest and lyse cells in RIPA buffer (containing 1% Triton X-100, 0.1% SDS, protease, and phosphatase inhibitors).
- **Electrophoresis:** Separate proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Transfer:** Transfer proteins from the gel to a membrane.
- **Antibody Incubation:**
 - Incubate membrane with primary antibodies (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt).
 - Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
- **Detection:** Use enhanced chemiluminescence (ECL) reagents and imaging to detect specific protein bands.

Research Implications and Resistance Mechanisms

Naquotinib demonstrates activity against **AXL overexpression**, a potential bypass resistance mechanism to other EGFR-TKIs [2]. Unlike erlotinib and osimertinib, **Naquotinib** directly inhibited AXL phosphorylation and showed antitumor activity in AXL-overexpressing models [2].

Research into resistance mechanisms revealed that **NRAS amplification** can drive resistance to **Naquotinib** [5]. The combination of a **MEK inhibitor** (e.g., selumetinib, trametinib) with **Naquotinib** produced a

highly beneficial effect in these resistant models, and was also effective against some osimertinib-resistant cells [5]. The following workflow outlines the strategy to overcome this resistance.



[Click to download full resolution via product page](#)

Experimental strategy to overcome NRAS-mediated resistance.

For Further Information

While the search results did not yield a dedicated whitepaper, the most current and detailed experimental data can be found in the peer-reviewed research article [2] and the study on resistance mechanisms [5]. Additional technical specifications are available from chemical suppliers [1] [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. free base | epidermal growth factor receptor... | InvivoChem Naquotinib [invivochem.com]
2. Mutant-Selective Irreversible EGFR Inhibitor, Naquotinib ... [pubmed.ncbi.nlm.nih.gov]
3. Naquotinib(ASP8273) | EGFR inhibitor | Mechanism [selleckchem.com]
4. | EGFR | TargetMol Naquotinib [targetmol.com]
5. MET or NRAS amplification is an acquired resistance ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Naquotinib irreversible covalent inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005810#naquotinib-irreversible-covalent-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com